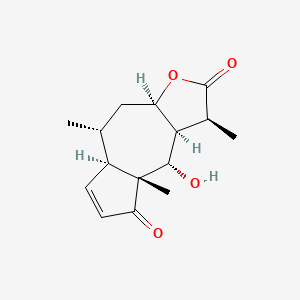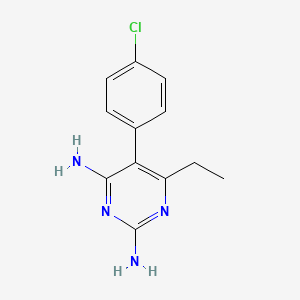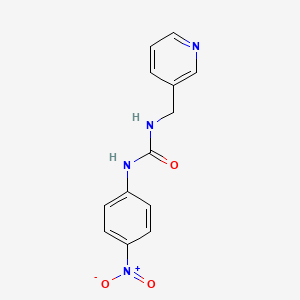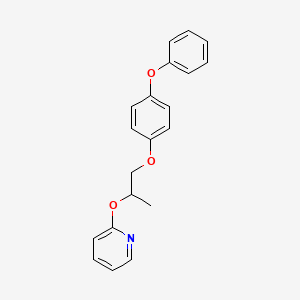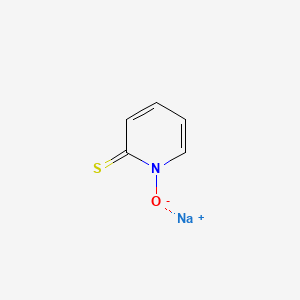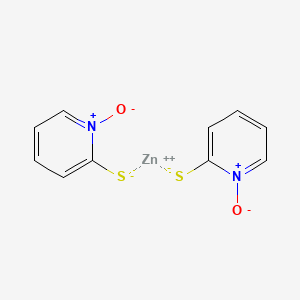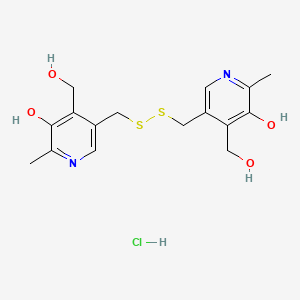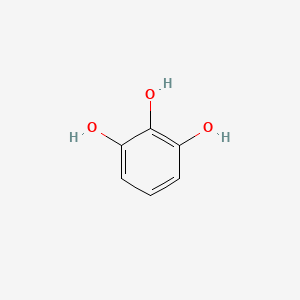
PD 120697
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-120697 is an orally active dopamine agonist. It has been identified as a novel class of compounds with central dopamine agonist properties. This compound inhibits striatal dopamine synthesis, dopamine neuronal firing, spontaneous locomotor activity, and reverses Reserpine-induced depression .
Preparation Methods
The synthetic route for PD-120697 involves the formation of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines. The synthesis typically includes the reaction of appropriate pyridine derivatives with thiazole compounds under controlled conditions . Industrial production methods for PD-120697 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
PD-120697 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PD-120697 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor interactions and to develop new dopamine agonists.
Biology: Utilized in studies to understand the role of dopamine in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions like depression and Parkinson’s disease.
Industry: Employed in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
PD-120697 exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine. This binding inhibits striatal dopamine synthesis, reduces dopamine neuronal firing, and decreases spontaneous locomotor activity. It also reverses Reserpine-induced depression by restoring dopamine levels .
Comparison with Similar Compounds
PD-120697 is unique in its ability to act as both a dopamine agonist and antagonist. Similar compounds include:
Apomorphine: A dopamine agonist used in the treatment of Parkinson’s disease.
Bromocriptine: Another dopamine agonist used to treat Parkinson’s disease and hyperprolactinemia.
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
PD-120697 stands out due to its dual agonist and antagonist properties, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
108351-91-3 |
|---|---|
Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H15N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h2,4,8H,1,3,5-7H2,(H2,12,13) |
InChI Key |
JMEQXIANNKFBTB-UHFFFAOYSA-N |
SMILES |
C=CCN1CCC=C(C1)C2=CSC(=N2)N |
Canonical SMILES |
C=CCN1CCC=C(C1)C2=CSC(=N2)N |
Appearance |
Solid powder |
Key on ui other cas no. |
108351-91-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine PD 120697 PD-120697 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




